Methyl N-(1-naphthyl)carbamate Methyl N-(1-naphthyl)carbamate
Brand Name: Vulcanchem
CAS No.: 5449-00-3
VCID: VC15972116
InChI: InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl N-(1-naphthyl)carbamate

CAS No.: 5449-00-3

Cat. No.: VC15972116

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-(1-naphthyl)carbamate - 5449-00-3

Specification

CAS No. 5449-00-3
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl N-naphthalen-1-ylcarbamate
Standard InChI InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
Standard InChI Key IZPAJCSXPWFEPU-UHFFFAOYSA-N
Canonical SMILES COC(=O)NC1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Methyl N-(1-naphthyl)carbamate belongs to the carbamate family, a class of compounds known for their versatility in agrochemical and pharmaceutical applications. The molecule consists of a carbamate backbone (NHCOO\text{NHCOO}) with a methyl group substituent on the nitrogen atom and a 1-naphthyl group on the ester oxygen (Fig. 1) . This arrangement distinguishes it from structurally similar compounds such as Carbaryl (CAS 63-25-2), where the methyl group is esterified to the carbonyl oxygen and the 1-naphthyl group is attached to the nitrogen .

Key physicochemical properties include:

  • Density: 1.234g/cm31.234 \, \text{g/cm}^3

  • Boiling Point: 301.4C301.4^\circ \text{C} at 760 mmHg

  • Flash Point: 136.1C136.1^\circ \text{C}

  • LogP: 3.093.09, indicating moderate lipophilicity .

The compound’s exact mass (201.079g/mol201.079 \, \text{g/mol}) and polar surface area (38.33A˚238.33 \, \text{Å}^2) further reflect its solubility and reactivity profile, making it suitable for organic synthesis under controlled conditions .

Synthesis Methodologies

Batch Synthesis via Catalytic Reactions

Early synthetic routes, as described by Valli and Alper (1993), involve the reaction of 1-naphthol with methyl isocyanate in the presence of a palladium catalyst. This method achieved a yield of approximately 64% under mild conditions (20C20^\circ \text{C}) . A modified approach by Yang et al. (2008) utilized copper-based catalysts, improving yields to 92% by optimizing reaction temperatures (50C50^\circ \text{C}) and solvent systems (toluene) . These batch processes highlight the role of transition-metal catalysts in facilitating efficient carbamate formation.

Continuous Industrial-Scale Production

A patent by CN85109417A (2009) outlines a three-step continuous process for synthesizing N-methyl carbamates, including Methyl N-(1-naphthyl)carbamate :

  • Reaction of Diphenyl Carbonate with Methylamine: Conducted at 2080C20–80^\circ \text{C}, this step generates phenyl-N-methyl urethane and phenol.

  • Thermal Decomposition: Phenyl-N-methyl urethane is decomposed at 180220C180–220^\circ \text{C} under reduced pressure (200mmHg200 \, \text{mmHg}) to yield methyl isocyanate.

  • Carbamate Formation: Methyl isocyanate reacts with 1-naphthol in an inert solvent (e.g., dichloromethane) at 050C0–50^\circ \text{C}, producing Methyl N-(1-naphthyl)carbamate with >98% molar yield .

This method emphasizes scalability and efficiency, employing recirculation systems to minimize waste and energy consumption.

Physicochemical and Spectroscopic Properties

Thermal Stability and Reactivity

The compound’s boiling point (301.4C301.4^\circ \text{C}) and flash point (136.1C136.1^\circ \text{C}) suggest stability under standard storage conditions but necessitate precautions during high-temperature processing . Its decomposition pathway, inferred from analogous carbamates, likely involves the release of methyl isocyanate—a toxic intermediate—at elevated temperatures .

Solubility and Partitioning

With a LogP of 3.09, Methyl N-(1-naphthyl)carbamate exhibits moderate hydrophobicity, favoring dissolution in organic solvents such as toluene and dichloromethane. This property aligns with its use in non-aqueous reaction systems .

Toxicological Considerations

Mitochondrial Dysfunction

Studies on N-succinimidyl N-methylcarbamate (NSNM), a structural analog, demonstrate that carbamates can inhibit mitochondrial complex I, leading to impaired oxidative phosphorylation and compensatory glycolysis . Although direct evidence for Methyl N-(1-naphthyl)carbamate is lacking, its structural similarity warrants caution in handling.

Acute Toxicity

Exposure to methyl isocyanate—a potential decomposition product—poses significant risks, including respiratory distress and carcinogenicity . Proper ventilation and personal protective equipment are essential during synthesis.

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